3,5-Difluoro-2-methylbenzodifluoride
Description
3,5-Difluoro-2-methylbenzodifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methyl group at position 2, and additional difluoride groups. Such compounds are often intermediates in pharmaceuticals and agrochemicals due to fluorine's ability to modulate bioavailability and metabolic resistance .
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYXTQGWJWXRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Process Parameters:
- Fluorinating Agent: Elemental fluorine (F₂) or sulfur tetrafluoride (SF₄).
- Reaction Environment: Typically conducted in inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
- Temperature Control: Reactions are performed at low temperatures, often between -20°C to -80°C, to enhance selectivity and prevent over-fluorination.
- Solvent: Non-polar solvents such as carbon tetrachloride or chlorinated hydrocarbons are preferred to facilitate controlled fluorination.
Process Example:
A typical industrial process involves bubbling fluorine gas into a solution of 2-methylbenzodifluoride at low temperatures, followed by purification steps such as distillation or chromatography to isolate the desired difluorinated compound with high purity.
Fluorination of Precursors via Electrophilic or Nucleophilic Substitution
Alternative methods include the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which can selectively fluorinate aromatic compounds under milder conditions.
Key Features:
- Selectivity: These reagents favor substitution at activated aromatic positions, especially when directed by existing substituents like methyl groups.
- Reaction Conditions: Mild temperatures (room temperature to 50°C) and solvents like acetonitrile or dichloromethane.
- Advantages: Reduced risk of over-fluorination and better control over regioselectivity.
Photoredox and Catalytic Fluorination Techniques
Recent advances include photoredox catalysis, which employs light-activated catalysts to facilitate selective fluorination. These methods are still under research but show promise for more sustainable and selective synthesis.
Example:
A study involving organophotoredox hydrodefluorination demonstrates the potential for replacing fluorine atoms selectively, which could be adapted for fluorination of aromatic compounds in future research.
Synthesis of Precursors and Subsequent Fluorination
The synthesis often begins with aromatic precursors such as 2-methylbenzodifluoride, which can be prepared via chlorination or bromination followed by fluorination.
Example Pathway:
- Step 1: Chlorination or bromination of benzene derivatives to introduce halogens at desired positions.
- Step 2: Selective fluorination using fluorinating agents or elemental fluorine under controlled conditions.
Research Findings and Notes
- The synthesis of 3,5-Difluoro-2-methylbenzodifluoride via direct fluorination remains the most practical for industrial production, as evidenced by patent CN112778090A, which details the fluorination of aromatic compounds with controlled conditions to achieve regioselectivity.
- Advances in catalytic and photoredox methods are promising but require further optimization for commercial viability.
- The choice of method depends on the desired purity, scale, and specific regioselectivity, with direct fluorination being preferred for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methylbenzodifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate electrophilic substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Products: Various substituted benzodifluorides depending on the reagents used.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Hydrocarbon derivatives with reduced functional groups.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Building Block : 3,5-Difluoro-2-methylbenzodifluoride serves as a building block in organic synthesis, facilitating the creation of complex molecules with specific functionalities.
- Reactivity Studies : Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles, helping elucidate its potential in drug development and environmental chemistry.
-
Pharmaceutical Development :
- Drug Design : The compound's unique properties make it a candidate for the design of new pharmaceuticals, particularly in developing enzyme inhibitors or receptor modulators.
- Biological Activity : Preliminary studies suggest potential antimicrobial and anticancer activities, making it relevant in therapeutic research.
Research has indicated that 3,5-difluoro-2-methylbenzodifluoride exhibits significant biological activity:
- Antimicrobial Properties : Studies show that compounds with similar structures exhibit effective inhibition against various bacterial strains.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Tyrosinase Inhibition | Reduced melanin production |
Environmental Chemistry
The compound's stability and reactivity make it a subject of interest in environmental studies, particularly concerning its behavior in different chemical environments.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylbenzodifluoride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Fluorine and methyl substituents significantly alter molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Effects: Fluorine atoms increase ring electron deficiency, enhancing reactivity toward electrophilic substitution. For example, 3,5-Difluoro-2-hydroxybenzaldehyde undergoes condensation reactions to form benzimidazoles (e.g., describes similar syntheses) .
- Steric and Solubility Effects: Methyl groups (e.g., in 3,5-Difluoro-2-methylbenzoic acid) improve lipid solubility, which is critical for drug permeability .
- Biological Activity: Fluorinated analogs like 2',2'-difluorodeoxycytidine (dFdC) show enhanced cytotoxicity due to prolonged intracellular retention of active metabolites, a trend likely applicable to fluorinated benzodifluorides in drug design .
Research Findings and Implications
- Pharmacokinetics: Fluorinated compounds like dFdC exhibit prolonged intracellular retention of triphosphate metabolites, leading to sustained DNA synthesis inhibition. This mechanism may extend to fluorinated benzodifluorides in anticancer applications .
- Thermodynamic Stability: Difluoro substitution increases thermal stability compared to non-fluorinated analogs, as seen in the synthesis of high-temperature-resistant polymers .
Biological Activity
3,5-Difluoro-2-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in pharmaceuticals and materials science. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 3,5-Difluoro-2-methylbenzodifluoride is . The presence of fluorine atoms at the 3 and 5 positions of the benzene ring significantly influences its electronic properties and biological interactions.
Antioxidant and Antibacterial Properties
Research indicates that compounds similar to 3,5-Difluoro-2-methylbenzodifluoride exhibit notable antioxidant and antibacterial activities. For instance, derivatives synthesized from related structures have shown effective total antioxidant capacity and free radical scavenging abilities compared to standard compounds.
Table 1: Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity | Antibacterial Activity |
|---|---|---|
| 3,5-Difluoro-2-methylbenzamide | High | Moderate |
| 3-Fluorobenzamide | Moderate | Low |
| 4-Fluorobenzamide | Low | Moderate |
The biological activity of 3,5-Difluoro-2-methylbenzodifluoride can be attributed to its ability to interact with various biological targets. Its fluorinated structure enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thus preventing oxidative stress in cells.
- Antibacterial Mechanism : It may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Case Study 1: Antioxidant Efficacy
A study was conducted to evaluate the antioxidant efficacy of synthesized benzamide derivatives, including those derived from 3,5-Difluoro-2-methylbenzodifluoride. The results demonstrated a significant increase in antioxidant activity compared to traditional antioxidants like ascorbic acid. The highest efficacy was observed in compounds with multiple fluorine substitutions.
Case Study 2: Antibacterial Activity
Another research effort focused on the antibacterial properties of fluorinated benzoic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study revealed that compounds with a similar structure to 3,5-Difluoro-2-methylbenzodifluoride exhibited a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents.
Q & A
Q. Table 1: Optimization of Reaction Conditions for Fluorination
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Prevents decomposition | |
| Solvent | DMF or Acetonitrile | Enhances fluorophilicity | |
| Catalyst | KF/18-crown-6 | Stabilizes fluoride ions |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Signature Data | Interpretation |
|---|---|---|
| ¹⁹F NMR | δ -118 ppm (3-F), δ -124 ppm (5-F) | Confirms regiochemistry |
| HRMS | [M+H]⁺ = 203.05 m/z | Validates molecular formula |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
